

2-Chloro-4-(tert-pentyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(tert-pentyl)phenol

Cat. No.: B7770314

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-(tert-pentyl)phenol**

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4-(tert-pentyl)phenol**, a substituted phenolic compound of interest to researchers and professionals in organic synthesis and drug development. The document details its fundamental molecular and physicochemical properties, established synthetic routes, and characteristic chemical reactivity. Furthermore, it explores its current and potential applications, outlines robust analytical methodologies for its characterization, and provides essential safety and handling protocols. This guide is intended to serve as a key resource, synthesizing technical data with practical insights to support advanced research and development activities.

Core Molecular and Physicochemical Profile

2-Chloro-4-(tert-pentyl)phenol, also known by synonyms such as 4-tert-Amyl-2-chlorophenol, is an aromatic organic compound.^[1] Its structure features a phenol ring substituted with a chlorine atom at position 2 and a tertiary pentyl (tert-amyl) group at position 4. This unique substitution pattern imparts specific chemical and physical properties that are critical for its application as a chemical intermediate.^{[2][3]}

Molecular Identity

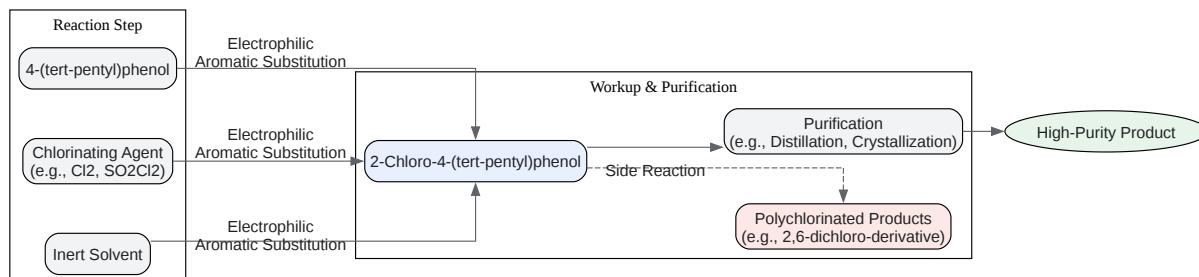
A summary of the key molecular identifiers for **2-Chloro-4-(tert-pentyl)phenol** is presented below.

Identifier	Value
Molecular Formula	C ₁₁ H ₁₅ ClO ^{[1][2][4][5][6][7][8]}
Molecular Weight	198.69 g/mol ^{[1][2][3][4][5][6]}
IUPAC Name	2-chloro-4-(2-methylbutan-2-yl)phenol ^{[2][5]}
CAS Number	5323-65-9 ^{[1][2][3][6]}
Canonical SMILES	CCC(C)(C)C1=CC(=C(C=C1)O)Cl ^{[2][5]}
InChI Key	UKTIQCCWPKUZKD-UHFFFAOYSA-N ^{[2][3]}

Physicochemical Characteristics

The physical properties of **2-Chloro-4-(tert-pentyl)phenol** are crucial for its handling, reaction setup, and purification. At room temperature, it typically appears as a colorless to pale yellow oil or a white crystalline solid.^{[2][9]}

Property	Value
Boiling Point	257.4°C (at 760 mmHg) ^[2]
Density	1.085 g/cm ³ ^{[1][9][10]}
Flash Point	110°C ^{[1][9][10]}
pKa (Predicted)	8.81 ± 0.31 ^{[2][4][9]}
Solubility	Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. ^{[4][9]}


The presence of the electron-withdrawing chlorine atom enhances the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10.0), a factor that influences its reactivity in base-catalyzed reactions.^[2]

Synthesis and Manufacturing Insights

The primary and most commercially viable method for synthesizing **2-Chloro-4-(tert-pentyl)phenol** is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[3] This approach offers high selectivity and is scalable for industrial production.[3]

Principal Synthesis Pathway: Electrophilic Chlorination

The synthesis involves the direct chlorination of the precursor, 4-(tert-pentyl)phenol. The hydroxyl group is a strong activating ortho-, para-director. With the para position occupied by the bulky tert-pentyl group, the incoming electrophile (chloronium ion or its equivalent) is directed primarily to the ortho positions. Steric hindrance from the tert-pentyl group favors substitution at the less hindered ortho position, yielding the desired 2-chloro product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-4-(tert-pentyl)phenol**.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize **2-Chloro-4-(tert-pentyl)phenol** via chlorination of 4-(tert-pentyl)phenol.

Materials:

- 4-(tert-pentyl)phenol
- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, condenser

Procedure:

- Reaction Setup: Dissolve 4-(tert-pentyl)phenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5°C using an ice bath.
- Chlorination: Add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Quenching: Slowly add 5% sodium bicarbonate solution to quench the reaction and neutralize the acidic byproducts.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by vacuum distillation or recrystallization to yield pure **2-Chloro-4-(tert-pentyl)phenol**.

Trustworthiness Note: Controlling reaction stoichiometry and temperature is critical to minimize the formation of polychlorinated by-products, such as 2,6-dichloro-4-(tert-pentyl)phenol.[3] The purity of the final product should be confirmed using appropriate analytical methods.[3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **2-Chloro-4-(tert-pentyl)phenol** is governed by the interplay of its three functional components: the phenolic hydroxyl group, the chlorine atom, and the bulky alkyl group.

- Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. It readily undergoes etherification reactions with alkyl halides in the presence of a base to form corresponding ethers.[3] This reactivity is fundamental to its use as a building block in synthesizing more complex molecules.
- Aromatic Ring and Chloro Substituent: The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr), although such reactions are generally less facile on aryl chlorides compared to bromides or iodides and can be sterically hindered by the adjacent tert-pentyl group.[3] Reductive dehalogenation can remove the chlorine atom to yield 4-(tert-pentyl)phenol.[3]
- Oxidation: The compound can undergo oxidation to form quinones or related structures, a common reaction pathway for phenols.[2]

Applications in Scientific Research

2-Chloro-4-(tert-pentyl)phenol serves as a versatile intermediate in various fields, from medicinal chemistry to materials science.[2]

- Intermediate in Organic Synthesis: Its primary application is as a precursor for constructing more complex molecules.[2][3] The reactive hydroxyl and chloro groups provide two distinct handles for sequential chemical modifications.
- Antimicrobial Research: Substituted phenols are known for their antimicrobial properties. This compound has been investigated for its potential use in disinfectants and biocides, with its mode of action likely involving disruption of microbial cell membranes.[2]

- Building Block for Pharmaceuticals: As an aromatic compound with defined substitution, it can be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

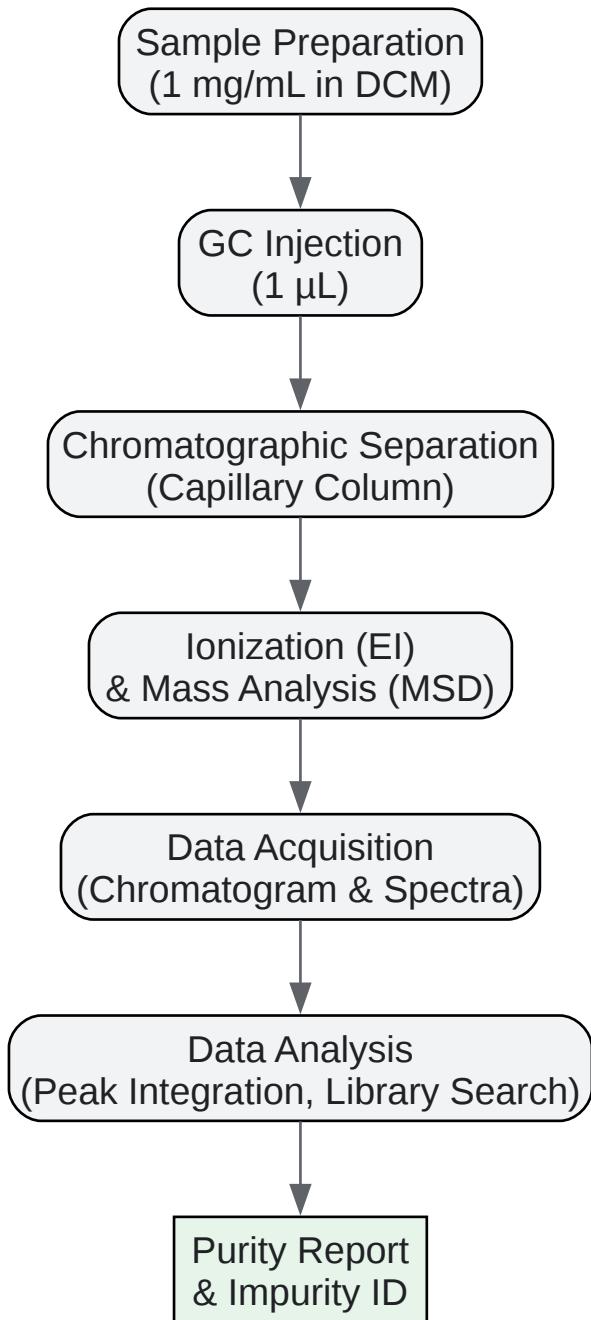
Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and stability of **2-Chloro-4-(tert-pentyl)phenol**. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Technique	Purpose	Key Observations
Gas Chromatography-Mass Spectrometry (GC-MS)	Purity assessment, identification of volatile impurities and by-products. [3]	Provides retention time for identification and mass spectrum for structural confirmation.
High-Performance Liquid Chromatography (HPLC)	Quantitative analysis and purity determination, especially for less volatile compounds. [3] [11]	Allows for accurate quantification using a UV detector.
Infrared (IR) Spectroscopy	Functional group identification. [2] [5]	Shows a broad O-H stretch ($3200-3600\text{ cm}^{-1}$) and characteristic aromatic C-H and C-Cl stretches. [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Definitive structural elucidation.	^1H and ^{13}C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Protocol: Purity Assessment by GC-MS

Objective: To determine the purity of a synthesized batch of **2-Chloro-4-(tert-pentyl)phenol** and identify any synthesis-related impurities.


Instrumentation & Consumables:

- Gas chromatograph with a mass selective detector (MSD).
- Fused-silica capillary column (e.g., DB-5ms or equivalent).
- Helium (carrier gas).
- Sample vials, syringe.
- High-purity solvent (e.g., Dichloromethane).

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in dichloromethane.
- Instrument Setup:
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
 - Carrier Gas Flow: Constant flow of Helium at 1.0 mL/min.
 - MSD Parameters: Scan range of 40-400 m/z, electron ionization (EI) at 70 eV.
- Injection: Inject 1 µL of the prepared sample into the GC.
- Data Analysis:
 - Identify the peak corresponding to **2-Chloro-4-(tert-pentyl)phenol** based on its retention time and mass spectrum.
 - Integrate all peaks in the chromatogram.
 - Calculate the purity as the percentage area of the main peak relative to the total area of all peaks.

- Analyze the mass spectra of minor peaks to identify potential impurities like the starting material or dichlorinated by-products.

[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis.

Safety, Handling, and Storage

Proper handling of **2-Chloro-4-(tert-pentyl)phenol** is imperative due to its hazardous properties.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

- H302: Harmful if swallowed.[[12](#)][[13](#)]
- H315: Causes skin irritation.[[12](#)][[13](#)]
- H318: Causes serious eye damage.[[12](#)][[13](#)]
- H335: May cause respiratory irritation.[[12](#)][[13](#)]
- H413: May cause long lasting harmful effects to aquatic life.[[12](#)][[13](#)]

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[[12](#)]

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[[13](#)]
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[[13](#)]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[[13](#)] Avoid all skin contact.
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. [[12](#)]
- Hygiene: Do not eat, drink, or smoke when using this product.[[13](#)] Wash hands thoroughly after handling.[[13](#)]

First Aid and Emergency Procedures

- If Swallowed: Rinse mouth. Get medical help.[[13](#)]

- If on Skin: Wash with plenty of water. If irritation occurs, get medical attention.[13]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.[10][12][13]
- If Inhaled: Move person to fresh air.[12][13]

Storage

Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[4][9][10]

Conclusion

2-Chloro-4-(tert-pentyl)phenol is a valuable chemical intermediate with well-defined properties and reactivity. Its synthesis is straightforward, though requires careful control to ensure high purity. Its utility in the synthesis of more complex molecules and its potential as an antimicrobial agent make it a compound of continuing interest for researchers in both academic and industrial settings. Adherence to strict safety protocols is essential when handling this compound.

References

- American Elements. (2023, August 16). **2-Chloro-4-(tert-pentyl)phenol**. [Link]
- ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. [Link]
- PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.
- American Elements. (n.d.). **2-Chloro-4-(tert-pentyl)phenol** | CAS 5323-65-9. [Link]
- U.S. Environmental Protection Agency. (2000, November).
- HDH Chemicals. (n.d.). 2-CHLORO-4-(TERT.-PENTYL)-PHENOL, min 97%, 100 mg. [Link]
- OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL Method no.: 45. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemwhat.com [chemwhat.com]
- 2. Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. 2-CHLORO-4-(TERT.-PENTYL)-PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]
- 10. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]
- 11. osha.gov [osha.gov]
- 12. hpc-standards.com [hpc-standards.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Chloro-4-(tert-pentyl)phenol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770314#2-chloro-4-tert-pentyl-phenol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com